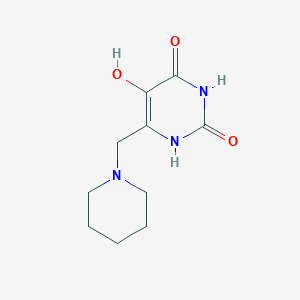
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are a group of heterocyclic organic compounds with a wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dibenzofuran core with hydroxy and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of a base, followed by cyclization to form the dibenzofuran core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed: The major products formed from these reactions include various substituted dibenzofurans, ketones, aldehydes, and reduced derivatives .
Applications De Recherche Scientifique
8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one involves its interaction with various molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound without the hydroxy and dimethyl substituents.
8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-isochromen-1-one: A structurally similar compound with different substituent positions.
Polychlorinated dibenzofurans: Chlorinated derivatives with significant environmental and toxicological relevance
Uniqueness: 8-Hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the dimethyl groups provide steric hindrance, influencing its interactions with other molecules.
Propriétés
Numéro CAS |
76303-46-3 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
8-hydroxy-3,3-dimethyl-2,4-dihydrodibenzofuran-1-one |
InChI |
InChI=1S/C14H14O3/c1-14(2)6-10(16)13-9-5-8(15)3-4-11(9)17-12(13)7-14/h3-5,15H,6-7H2,1-2H3 |
Clé InChI |
YYFRXKPQSHNVLY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)
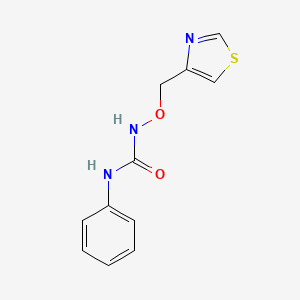
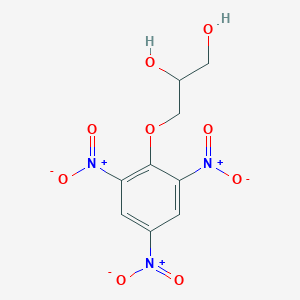

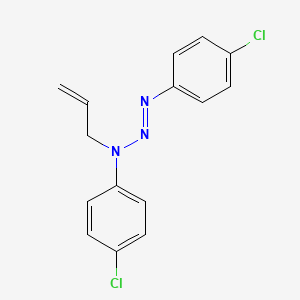
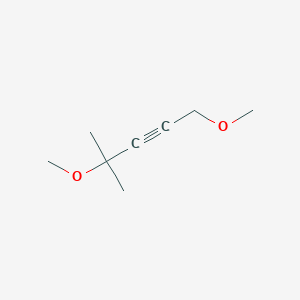
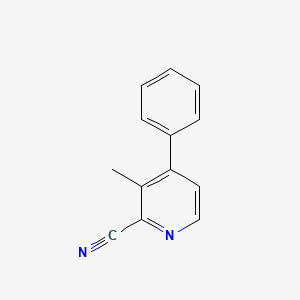
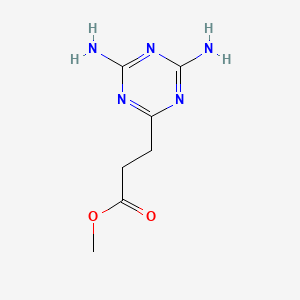
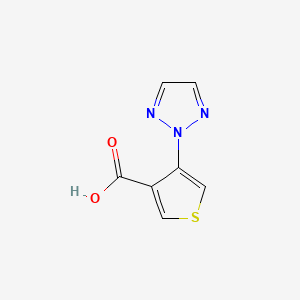
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
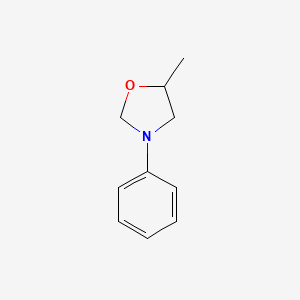
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
